4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
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Overview
Description
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring substituted with a methoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzoyl Group: The 3,5-dimethoxybenzoyl group can be introduced via a Mannich reaction, where the piperazine derivative reacts with 3,5-dimethoxybenzaldehyde in the presence of a suitable base.
Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through cyclization reactions involving appropriate precursors, such as amidines or guanidines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: It is used as a tool compound to study the effects of piperazine and pyrimidine derivatives on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Neurotransmitter Modulation: It may interact with various neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with antimicrobial activity and a similar piperazine moiety.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Compounds with acetylcholinesterase and butyrylcholinesterase inhibitory activity.
Uniqueness
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual action on acetylcholinesterase and neurotransmitter systems makes it a promising candidate for further research in medicinal chemistry and pharmacology.
Biological Activity
The compound 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives and pyrimidine precursors. The key steps include:
- Formation of the Piperazine Derivative : The piperazine ring is modified with a 3,5-dimethoxybenzoyl group.
- Pyrimidine Ring Construction : The pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling : The two components are coupled to form the final product.
Biological Activity
The biological activity of this compound has been evaluated across various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperazine and pyrimidine rings have shown moderate to good activity against a range of bacterial strains. A comparative analysis is presented in Table 1.
Compound | Antimicrobial Activity | Reference |
---|---|---|
Compound A | Moderate | |
Compound B | Good | |
This compound | Pending Evaluation | N/A |
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds similar to this compound have been investigated for anti-inflammatory properties. For example, studies on related piperazine derivatives indicate that they can inhibit pro-inflammatory cytokines and reduce edema in animal models.
The proposed mechanism for the biological activity includes:
- Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes involved in inflammation and infection processes.
- Receptor Modulation : Some derivatives may act as antagonists or agonists at specific receptors involved in pain and inflammation pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- Piperazine Substitution : Variations in the substitution pattern on the piperazine ring significantly influence activity.
- Pyrimidine Modifications : Altering functional groups on the pyrimidine core can enhance potency and selectivity.
Case Studies
- Case Study 1 : A study evaluated a series of piperazine derivatives against various bacterial strains. The results indicated that modifications in the benzoyl group led to enhanced antimicrobial activity.
- Case Study 2 : Research focused on anti-inflammatory effects demonstrated that certain derivatives significantly reduced inflammation markers in vivo, suggesting potential for therapeutic use in inflammatory diseases.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-20-17(12-18(21-13)27-4)22-5-7-23(8-6-22)19(24)14-9-15(25-2)11-16(10-14)26-3/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBIGBISCJWYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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